1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole
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Overview
Description
1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Alkyne Intermediate: The initial step involves the formation of the alkyne intermediate through a coupling reaction between 4-chlorophenylacetylene and 4-fluorophenylacetylene using a palladium catalyst.
Imidazole Ring Formation: The alkyne intermediate is then subjected to cyclization with an appropriate nitrogen source, such as ammonium acetate, under acidic conditions to form the imidazole ring.
Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its unique structure allows it to interact with cell membranes and other cellular components, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-Chlorophenyl)-1-(4-bromophenyl)but-3-yn-1-yl]-1H-imidazole
- 1-[1-(4-Chlorophenyl)-1-(4-methoxyphenyl)but-3-yn-1-yl]-1H-imidazole
- 1-[1-(4-Chlorophenyl)-1-(4-nitrophenyl)but-3-yn-1-yl]-1H-imidazole
Uniqueness
1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
88557-65-7 |
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Molecular Formula |
C19H14ClFN2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)-1-(4-fluorophenyl)but-3-ynyl]imidazole |
InChI |
InChI=1S/C19H14ClFN2/c1-2-11-19(23-13-12-22-14-23,15-3-7-17(20)8-4-15)16-5-9-18(21)10-6-16/h1,3-10,12-14H,11H2 |
InChI Key |
SGGZHQULFNZVPT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)Cl)N3C=CN=C3 |
Origin of Product |
United States |
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